Cas no 88500-07-6 (Quinoline, 2,4,5,6-tetramethyl-)

Quinoline, 2,4,5,6-tetramethyl- structure
88500-07-6 structure
Product Name:Quinoline, 2,4,5,6-tetramethyl-
CAS No:88500-07-6
MF:C13H15N
MW:185.264903306961
CID:630478
PubChem ID:71318396
Update Time:2025-04-19

Quinoline, 2,4,5,6-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 2,4,5,6-tetramethyl-
    • 2,4,5,6-tetramethylquinoline
    • DTXSID50748521
    • 88500-07-6
    • Inchi: 1S/C13H15N/c1-8-5-6-12-13(11(8)4)9(2)7-10(3)14-12/h5-7H,1-4H3
    • InChI Key: CCQWOUPESCHCGV-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(C)=C2C=1C=CC(C)=C2C

Computed Properties

  • Exact Mass: 185.120449483g/mol
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12.9Ų
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